[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate
Overview
Description
[4-(Diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate, abbreviated as 4-DDCM, is a chemical compound with a broad range of applications in scientific research. It is a thiocarbamate that has been used in the synthesis of biologically active compounds, as well as in the study of the biochemical and physiological effects of these compounds.
Scientific Research Applications
Cinnamic Acid Derivatives and Anticancer Research
Cinnamic acid derivatives have been extensively explored for their anticancer potentials due to their rich medicinal tradition. Chemically, cinnamic acids offer three main reactive sites that have been exploited in medicinal research for the development of synthetic antitumor agents. Various cinnamoyl derivatives have demonstrated antitumor efficacy, highlighting the importance of these compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Fluorescent Chemosensors
The development of chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes, including metal ions, anions, and neutral molecules, is a significant area of chemical research. DFP-based compounds have shown high selectivity and sensitivity, contributing valuable tools for environmental monitoring and biological research (Roy, 2021).
Chlorogenic Acid and Pharmacological Effects
Chlorogenic Acid (CGA) has been identified for its broad pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective roles. CGA's impact on lipid and glucose metabolism has implications for treating metabolic disorders such as diabetes and obesity. The potential of CGA as a natural food additive to replace synthetic antibiotics underscores the importance of natural compounds in therapeutic applications (Naveed et al., 2018).
Advanced Oxidation Processes for Degradation of Pharmaceuticals
The degradation of pharmaceuticals in water through advanced oxidation processes (AOPs) is critical for environmental safety and public health. This research area involves understanding the kinetics, mechanisms, by-products, and biotoxicity associated with AOP treatment of compounds like acetaminophen, highlighting the importance of removing recalcitrant compounds from the environment (Qutob et al., 2022).
properties
IUPAC Name |
[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S4/c1-5-19(6-2)17(21)23-13-15-9-11-16(12-10-15)14-24-18(22)20(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESHWQHGBKZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=CC=C(C=C1)CSC(=S)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343590 | |
Record name | [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate | |
CAS RN |
89964-93-2 | |
Record name | [4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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